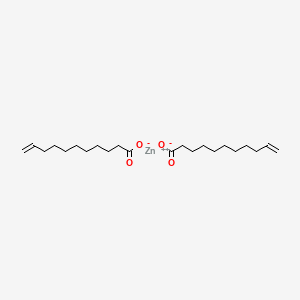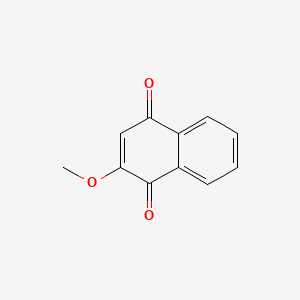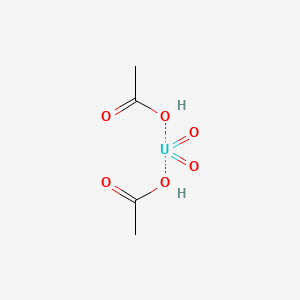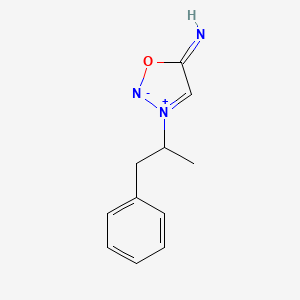
Feprosidnine
描述
. 它在结构上与另一种俄罗斯药物甲磺卡巴嗪有关。与甲磺卡巴嗪不同,非普罗司汀较早地停止生产。 它具有自身的抗抑郁活性,使其在治疗如无动性和衰弱性抑郁症、疲劳、无动性综合征和嗜睡症等疾病时非常有用 .
作用机制
Feprosidnine, also known as Sydnophen, is a stimulant drug that was developed in the USSR in the 1970s . It is structurally related to another Russian drug, mesocarb . Unlike mesocarb, it has its own antidepressant activity, which makes it useful in treating depressions .
Target of Action
This compound has multiple targets of action, including monoamine oxidase, cholinergic, adrenergic, opioid, and nitric oxide systems .
Mode of Action
This compound interacts with its targets in several ways. It inhibits monoamine oxidase, a key enzyme in the breakdown of neurotransmitters like dopamine and serotonin . This can lead to increased levels of these neurotransmitters in the brain, potentially contributing to its antidepressant effects . This compound also interacts with cholinergic, adrenergic, and opioid systems, which may contribute to its pharmacological effects .
Biochemical Pathways
Its inhibition of monoamine oxidase suggests that it may affect the metabolic pathways of neurotransmitters .
Result of Action
The result of this compound’s action is a potential increase in the levels of certain neurotransmitters in the brain, which can lead to antidepressant effects . It may also have other effects due to its interaction with cholinergic, adrenergic, and opioid systems .
生化分析
Biochemical Properties
Feprosidnine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, contributing to its pharmacological effects. Notably, this compound exhibits reversible monoamine oxidase inhibition, which affects the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine . Additionally, it has cholinergic, adrenergic, opioid, and nitric oxide donating actions, which further influence its biochemical properties .
Cellular Effects
This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s cholinergic action affects acetylcholine receptors, while its adrenergic action influences adrenergic receptors . These interactions can alter neurotransmitter release and uptake, affecting overall cellular communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of neurotransmitters . This compound also interacts with cholinergic and adrenergic receptors, modulating their activity and influencing neurotransmitter signaling. Additionally, its nitric oxide donating action can affect various cellular processes, including vasodilation and neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound’s pharmacological actions, such as monoamine oxidase inhibition and receptor modulation, can persist over extended periods, contributing to its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits antidepressant and stimulant effects without significant adverse effects . At higher doses, toxic effects such as increased heart rate, hypertension, and potential neurotoxicity may occur. These findings highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its reversible monoamine oxidase inhibition affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound’s interactions with cholinergic and adrenergic receptors can influence metabolic flux and metabolite levels, further contributing to its pharmacological effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. For example, this compound’s interaction with monoamine oxidase enzymes can influence its distribution within the brain and other tissues . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. For instance, this compound’s interaction with monoamine oxidase enzymes occurs primarily in the mitochondria, where these enzymes are localized . This subcellular localization is essential for its pharmacological effects and therapeutic efficacy.
准备方法
非普罗司汀的合成涉及多个步骤:
化学反应分析
非普罗司汀会发生各种化学反应,包括:
氧化: 非普罗司汀可以在特定条件下被氧化,尽管详细的反应条件和产物尚未完全记录。
还原: 该化合物可以发生还原反应,特别是影响其亚胺基团。
取代: 非普罗司汀可以参与取代反应,特别是涉及其芳香环和亚胺基团。
这些反应中常用的试剂包括盐酸、亚硝酸钠和甲醛。形成的主要产物取决于所用的具体反应条件和试剂。
科学研究应用
非普罗司汀已被用于各种科学研究应用:
化学: 它用作研究sydnone亚胺合成和反应的模型化合物。
生物学: 非普罗司汀对中枢神经系统的影响使其成为神经药理学研究的重点。
医学: 它的抗抑郁和兴奋作用已被探索用于治疗抑郁症和疲劳相关疾病的潜在治疗用途.
工业: 虽然工业上并未广泛使用,但非普罗司汀的合成和反应提供了对相关化合物生产的见解。
5. 作用机理
非普罗司汀通过多种机制发挥作用:
单胺氧化酶抑制: 它可逆地抑制单胺氧化酶,影响大脑中神经递质的水平.
胆碱能作用: 非普罗司汀具有胆碱能作用,影响乙酰胆碱的水平和受体活性.
肾上腺素能作用: 它影响肾上腺素能传递,影响去甲肾上腺素和肾上腺素通路.
阿片类作用: 非普罗司汀与阿片受体相互作用,有助于其止痛和改善情绪的效果.
一氧化氮供体: 该化合物提供一氧化氮,可以影响各种生理过程.
相似化合物的比较
非普罗司汀在结构上与甲磺卡巴嗪有关,甲磺卡巴嗪是另一种在俄罗斯开发的兴奋剂药物。 非普罗司汀具有独特的抗抑郁特性,使其有别于甲磺卡巴嗪 . 其他类似化合物包括:
林西多明: 另一种具有血管扩张作用的sydnone亚胺。
莫西多明: 一种用作血管扩张剂治疗心绞痛的sydnone亚胺。
安非他明: 一种与非普罗司汀结构相似的兴奋剂。
非普罗司汀独特的兴奋剂和抗抑郁活性的组合使其成为进一步研究和潜在治疗应用的化合物。
属性
IUPAC Name |
3-(1-phenylpropan-2-yl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCEELTJROKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+]2=CC(=N)O[N-]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3441-64-3 (mono-hydrochloride) | |
| Record name | Feprosidnine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801027235 | |
| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22293-47-6 | |
| Record name | 1,2,3-Oxadiazolium, 5-amino-3-(1-methyl-2-phenylethyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22293-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Feprosidnine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022293476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-Methyl-2-phenylethyl)sydnone imine, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPROSIDNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G4W8NR1PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This research [] presents a more efficient and environmentally friendly method for synthesizing iminosydnones, a family of compounds to which feprosidnine belongs. While not directly investigating this compound's properties, this novel synthesis method could potentially lead to a more sustainable and cost-effective production of this API and related drugs in the future.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 2-furoate](/img/structure/B1202228.png)
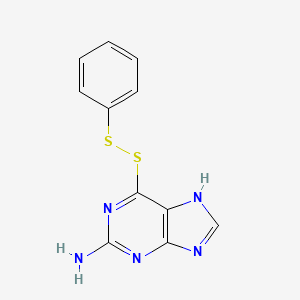

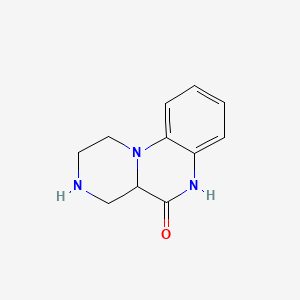
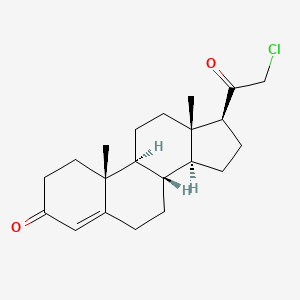

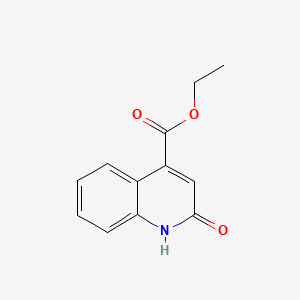
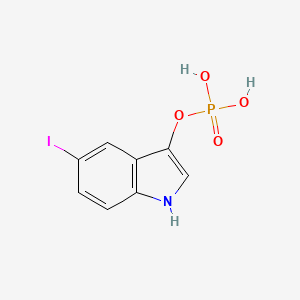
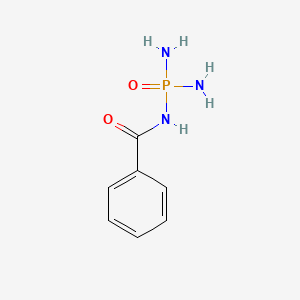
![(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B1202245.png)
